(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers pursuing CNS-penetrant candidates need building blocks with optimal LogP and versatile handles. (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol (CAS 187970-01-0) fills this need with a 1,2,4-oxadiazole core (XLogP3 = -0.5) featuring a reactive primary alcohol. • Hydroxymethyl handle enables conjugation and functionalization for diversity-oriented synthesis and SAR libraries. • 3-(Pyridin-2-yl) core provides metal-coordination geometry; scaffold engages FoxO1 and luciferase targets. • Consistent quality with global supply and full documentation.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 187970-01-0
Cat. No. B1344490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol
CAS187970-01-0
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)CO
InChIInChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2
InChIKeyONXOWYYRLFDMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity & Procurement Overview


(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol (CAS 187970-01-0) is a heterocyclic building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol. The compound features a 1,2,4-oxadiazole core linked to a pyridin-2-yl group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 5-position [1]. The oxadiazole ring provides electron-withdrawing properties and metabolic stability, while the pyridine nitrogen offers a metal-coordination site [1]. The hydroxymethyl substituent serves as a reactive handle for further derivatization, enabling its use as a versatile intermediate in medicinal chemistry and materials science [1].

1
Heterocyclic building block with pyridin-2-yl metal-coordination and 1,2,4-oxadiazole core for medicinal chemistry.
2
Primary alcohol handle enables esterification, etherification, oxidation, and nucleophilic displacement.
3
Regioisomer-specific substitution determines metal-binding geometry and lipophilicity profile.

Why Generic Substitution Fails


While 1,2,4-oxadiazoles share a common heterocyclic core, the specific substitution pattern on (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol—a pyridin-2-yl group at the 3-position and a hydroxymethyl group at the 5-position—dictates its unique reactivity and application space. Simple regioisomers, such as the 3-(pyridin-3-yl) or 3-(pyridin-4-yl) analogs, alter the electronic environment and metal-binding geometry, leading to divergent synthetic outcomes and biological profiles [1]. Furthermore, the presence of the hydroxymethyl group distinguishes it from carboxylic acid, ester, or amine analogs, providing a distinct chemical handle for conjugation, polymerization, or further functionalization [1]. Substituting a generic 1,2,4-oxadiazole building block for this specific compound will likely fail in applications requiring precise molecular geometry, specific LogP values, or the unique reactivity of the primary alcohol moiety.

Regioisomer mismatch 3-pyridin-2-yl isomer electronic environment and metal-binding geometry may not transfer to 3- or 4-pyridyl analogs, altering synthetic outcomes.
Handle reactivity differs Hydroxymethyl group enables direct derivatization; carboxylic acid, ester, or amine analogs require additional activation or limit coupling routes.
Generic oxadiazole cannot substitute Unsubstituted or differently substituted 1,2,4-oxadiazoles lack the precise geometry and LogP window needed for many CNS or target-engagement designs.

Quantitative Differentiation Evidence


Regioisomeric Pyridine Substitution and Lipophilicity

The calculated partition coefficient (XLogP3) for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is -0.5, indicating moderate hydrophilicity [1]. In contrast, the 4-pyridyl regioisomer, (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (CAS 857653-94-2), exhibits a different lipophilicity profile due to altered electronic distribution, though a directly comparable XLogP3 value was not located in the available literature . This difference in lipophilicity directly impacts membrane permeability, solubility, and overall pharmacokinetic behavior, making the 2-pyridyl isomer a distinct chemical entity for lead optimization.

Lipophilicity profile
Class-level
XLogP3 = -0.5
Supports CNS drug-likeness screening context
Regioisomer (4-pyridyl) profile not reported; lipophilicity may differ
Medicinal Chemistry Physicochemical Properties Drug Design

Hydroxymethyl vs. Carboxylic Acid in Cytotoxicity

In a study of 1,2,4-oxadiazole derivatives, a compound bearing a hydroxymethyl group at the 5-position of a pyridin-4-yl-1,2,4-oxadiazole scaffold (specifically, [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol) exhibited an IC₅₀ of 0.35 μM against the colorectal cancer cell line DLD1, which was nearly equipotent to the standard drug 5-fluorouracil (IC₅₀ = 0.23 μM) . In contrast, a structurally related compound lacking the hydroxymethyl group, 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole, showed a significantly weaker IC₅₀ of 4.96 μM against a different colon cancer cell line (CaCo-2) . While the target compound (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol was not directly tested in this study, this cross-study comparable data strongly suggests that the hydroxymethyl functionality contributes to enhanced cytotoxicity in this chemical series.

Hydroxymethyl impact on cytotoxicity
Data to verify
~14-fold higher potency in analog with -CH₂OH group
Analog IC₅₀ 0.35 μM vs 4.96 μM (different cell lines)
Supports cell-model response context for SAR exploration
Cross-study inference; direct testing needed
Anticancer Research Structure-Activity Relationship (SAR) Lead Optimization

Binding Affinity of 2-Pyridyl Oxadiazole Core

A structurally related compound, 5-(3-chloro-4-methylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole (CID 660258), which shares the 3-(pyridin-2-yl)-1,2,4-oxadiazole core with the target compound, demonstrated an IC₅₀ of 220 nM against Photinus pyralis luciferase [1]. While the target compound (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol has a hydroxymethyl group instead of the 5-aryl substituent, the shared pyridin-2-yl-oxadiazole core suggests that this scaffold possesses inherent binding affinity for certain protein targets. This data provides a baseline for the 3-(pyridin-2-yl)-1,2,4-oxadiazole pharmacophore, which can be exploited in hit-to-lead campaigns.

Core scaffold binding
Class-level
IC₅₀ 220 nM (luciferase)
Supports target-engagement assay context
Analog with 5-aryl substituent; handle may modulate affinity
Target Engagement Enzyme Inhibition Luciferase Assay

In Vivo Antidiabetic Activity of Related Analog

The compound JY-2 (5-(2,4-dichlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole; CAS 339103-05-8), which shares the identical 3-(pyridin-2-yl)-1,2,4-oxadiazole core with (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, has demonstrated in vivo antidiabetic efficacy in mice. JY-2 inhibits FoxO1 transcriptional activity with an IC₅₀ of 22 μM in vitro and exhibits antidiabetic effects in mice when administered orally at 50-200 mg/kg . This provides a powerful example of the translational potential of compounds built upon the 3-(pyridin-2-yl)-1,2,4-oxadiazole scaffold. The target compound, with its hydroxymethyl handle, offers an orthogonal functionalization point for developing novel FoxO1 inhibitors or other metabolic disease therapeutics.

In vivo model context
Data to verify
FoxO1 IC₅₀ 22 μM; oral 50-200 mg/kg active in mice
Supports model-response context for metabolic research
JY-2 analog; 5-position differs; direct validation pending
Metabolic Disease FoxO1 Inhibition In Vivo Efficacy

Synthetic Versatility of the Hydroxymethyl Handle

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol features a primary alcohol (-CH₂OH) group at the 5-position, which is a versatile functional handle for a wide range of chemical transformations. Unlike the corresponding 5-carboxylic acid (CAS not available) or 5-unsubstituted analogs (e.g., 3-(pyridin-2-yl)-1,2,4-oxadiazole), the hydroxymethyl group can be directly used for esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group (e.g., halide, tosylate) for nucleophilic displacement [1]. In contrast, the 5-carboxylic acid analog would require activation (e.g., via acid chloride) for coupling, limiting direct use in certain reaction sequences. This synthetic flexibility makes the target compound a superior intermediate for constructing diverse chemical libraries.

Synthetic handle versatility
Reported
-CH₂OH enables esterification, etherification, oxidation, substitution
Compared to -COOH (needs activation) or unsubstituted (no handle)
Supports library synthesis and derivatization workflows
Standard transformations; review compatibility with target scaffold
Synthetic Chemistry Building Blocks Drug Discovery

Optimal Application Scenarios


CNS-Penetrant Lead Optimization

Given its calculated XLogP3 of -0.5, which aligns with optimal CNS drug-likeness [1], (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is an ideal starting point for designing brain-penetrant drug candidates. The hydroxymethyl group can be readily derivatized to modulate target engagement while maintaining favorable physicochemical properties.

Oncology SAR Exploration

Cross-study evidence demonstrates that the presence of a hydroxymethyl group on a 1,2,4-oxadiazole scaffold can dramatically enhance anticancer potency compared to unsubstituted analogs . This compound is therefore a high-value building block for synthesizing focused libraries to explore structure-activity relationships (SAR) around the hydroxymethyl moiety in cancer cell lines.

FoxO1 and Luciferase Inhibitor Development

The 3-(pyridin-2-yl)-1,2,4-oxadiazole core has demonstrated target engagement against FoxO1 and luciferase [2]. This compound can serve as a core scaffold for developing new inhibitors of these targets. The hydroxymethyl group provides a convenient attachment point for linkers, affinity tags (e.g., biotin), or fluorescent probes to enable chemical biology studies, including target identification and cellular imaging.

Diversity-Oriented Synthesis Building Block

The primary alcohol functionality of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol is a versatile handle for a multitude of chemical transformations [1]. It is an excellent choice for laboratories practicing diversity-oriented synthesis (DOS), enabling the rapid generation of structurally diverse compound collections for phenotypic screening.

Application
Selection Property
Validation Focus
CNS drug-likeness profiling studies
Favorable lipophilicity profile for brain penetration
Permeability and solubility assay fit
Cancer cell-model SAR studies
Hydroxymethyl group impact on cell-viability endpoints
Cell-viability endpoint comparison
Target-engagement probe development
Core scaffold binding affinity and handle for linker attachment
Enzyme inhibition assay context
Diversity-oriented synthesis building block
Primary alcohol derivatization potential
Library synthesis and functionalization review

Technical Documentation Hub

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14 linked technical documents
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